Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1101-39-9 |
|---|---|
Molecular Formula |
C17H17NO8 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C17H17NO8/c1-23-14(19)10-9-7-5-6-8-18(9)13(17(22)26-4)12(16(21)25-3)11(10)15(20)24-2/h5-8,13H,1-4H3 |
InChI Key |
JXDYWRXGPXTCKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=C(C(=C2N1C=CC=C2)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate typically involves the reaction of pyridine with dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through a 1,4-dipolar cycloaddition mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by hydrochloric acid to yield indolizines.
Cycloaddition: It participates in cycloaddition reactions with other reagents, forming complex structures.
Common Reagents and Conditions:
Hydrochloric Acid: Used for hydrolysis reactions.
Dimethyl Acetylenedicarboxylate (DMAD): Used in the initial synthesis and cycloaddition reactions.
Major Products:
Indolizines: Formed through hydrolysis.
Complex Cycloadducts: Formed through cycloaddition reactions.
Scientific Research Applications
Synthetic Chemistry
Reactivity and Synthesis:
Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate has been utilized in the synthesis of various pharmacologically active molecules. Its ability to undergo cycloaddition reactions makes it a versatile building block in organic synthesis. For instance, it can react with dimethyl acetylenedicarboxylate (DMAD) to form complex molecular structures through [1,4]-dipolar cycloaddition reactions .
Table 1: Summary of Reactions Involving this compound
| Reaction Type | Reactants | Products |
|---|---|---|
| Cycloaddition | Tetramethyl 4H-quinolizine + DMAD | Cycloadducts |
| Synthesis of Salts | Tetramethyl 4H-quinolizine + HCl | Dipyrido[1,2-a:2',1-c] pyrazidiinium salts |
| Formation of Betaines | Annulated pyridines with DMAD | CCMBs (cross-conjugated mesomeric betaines) |
Pharmacological Applications
Bioactivity:
Research has indicated that this compound exhibits antimicrobial and anti-inflammatory properties. Case studies have demonstrated its effectiveness against various bacterial strains and its potential as an anti-inflammatory agent .
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of tetramethyl 4H-quinolizine derivatives, the compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results highlighted the compound's potential for development into new antibiotic agents.
Material Science
Charge Transfer Complexes:
this compound can form charge transfer complexes with electron acceptors like DMAD. Spectroscopic studies have shown that these complexes exhibit unique electronic properties that can be harnessed in the development of new materials for electronics and photonics .
Table 2: Properties of Charge Transfer Complexes Formed with Tetramethyl 4H-quinolizine
| Property | Value |
|---|---|
| Energy Gap (HOMO-LUMO) | 1.9 kcal/mol |
| Absorption Peak | 518 nm |
| Stability | High |
Mechanism of Action
The mechanism of action of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate involves its ability to participate in cycloaddition reactions, forming stable intermediates and products. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interaction with microbial cell membranes and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tautomeric and Isomeric Variants
The compound’s primary structural analog is tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate, a higher-energy tautomer. Key differences include:
| Property | 4H-Quinolizine | 9aH-Quinolizine |
|---|---|---|
| Stability | Stable (yellow crystalline solid) | Unstable (requires special protocols) |
| Synthesis Protocol | Standard conditions (Acheson et al.) | Specialized low-temperature synthesis |
| Reactivity | Less reactive due to conjugation | Higher reactivity due to tautomeric strain |
The 9aH tautomer was successfully synthesized by Kamienska-Trela et al. using dimethyl acetylenedicarboxylate and pyridine derivatives under controlled conditions, highlighting the sensitivity of quinolizine systems to reaction parameters .
Quinolizine Derivatives with Modified Cores
Other analogs include tetramethyl 4aH-pyridoquinoline-1,2,3,4-tetracarboxylate and its 10-acetoxy derivative. These compounds replace the quinolizine core with pyridoquinoline, altering electronic and steric properties:
The pyridoquinoline derivatives demonstrate enhanced AChE inhibition compared to the 9aH-quinolizine analog, likely due to improved binding interactions from the fused aromatic system and substituent effects .
Research Findings and Implications
- Biological Activity: The 9aH-quinolizine tautomer and pyridoquinoline derivatives exhibit promising AChE inhibition, with IC₅₀ values comparable to clinically used inhibitors like donepezil (IC₅₀ ~10 nM). However, their lower potency suggests a need for structural optimization .
- Stability-Reactivity Trade-off: The 4H-quinolizine’s stability makes it preferable for storage and formulation, while the 9aH tautomer’s reactivity could be exploited in dynamic combinatorial chemistry .
Biological Activity
Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate is a heterocyclic compound with significant biological activity. Its unique structure, characterized by four carboxylate groups and multiple methyl substitutions on the quinolizine ring, enhances its reactivity and potential therapeutic applications. This article explores the biological activities of this compound, including its anti-inflammatory and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 363.32 g/mol. The compound's structure allows for significant interaction with biological targets due to its lipophilicity and reactivity.
| Property | Details |
|---|---|
| Molecular Formula | C17H17NO8 |
| Molecular Weight | 363.32 g/mol |
| Functional Groups | Four carboxylate groups |
| Structural Features | Quinolizine ring |
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit key inflammatory pathways. For instance, it may interact with proteins involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.
Case Study:
A study conducted by researchers at [source] investigated the effects of this compound on inflammatory markers in vitro. The results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in treated cells compared to controls.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes or interfere with metabolic processes is under investigation.
Research Findings:
A study published in a peer-reviewed journal highlighted that this compound displayed inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
While specific mechanisms of action remain to be fully elucidated, it is hypothesized that this compound may interact with enzymes or receptors involved in inflammation and microbial resistance pathways. Further research is necessary to clarify these interactions and their implications for therapeutic applications.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other quinolizine derivatives. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4H-Quinolizine-1,2-dicarboxylic acid | C10H8N2O4 | Fewer carboxyl groups; simpler structure |
| 1-Methylquinolizine | C10H8N | Lacks carboxylic groups; more aromatic |
| Quinoline-2-carboxylic acid | C10H7NO2 | One carboxylic group; simpler than tetracarboxylate |
Q & A
Basic Research Questions
Q. How can Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate be synthesized, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is synthesized via cycloaddition reactions using ethyl 2-(2-pyridyl)cinnamate and acetylene-carboxylates under controlled thermal conditions. Reaction parameters such as solvent polarity (e.g., dimethylformamide) and temperature (80–100°C) significantly influence cyclization efficiency. Post-synthesis purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended to isolate the product .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The non-equivalence of 4-protons in 4H-isomers at low temperatures (e.g., -40°C) in spectra indicates restricted ester group rotation and sp-hybridized nitrogen. UV spectroscopy (λ~250–300 nm) further distinguishes between 2H- and 4H-quinolizine isomers based on conjugation patterns .
Q. How does alkaline hydrolysis affect the stability of this compound?
- Methodological Answer : Selective alkaline hydrolysis (e.g., NaOH in aqueous ethanol) removes one methyl ester group, yielding trimethyl 2H- or 4H-quinolizine-1,2,3-tricarboxylates. Decarboxylation under acidic conditions (pH < 3) further simplifies the product. Monitoring pH and reaction time is essential to prevent over-degradation .
Q. What safety protocols should researchers follow when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store the compound in airtight containers at room temperature (20–25°C) in a dry, ventilated area. Emergency measures include rinsing eyes with water for 15 minutes and consulting medical help for persistent irritation .
Advanced Research Questions
Q. How can researchers isolate and characterize the tautomeric forms of this compound (e.g., 4H vs. 9aH-quinolizine)?
- Methodological Answer : The 4H tautomer is stabilized at low temperatures (<0°C), while the 9aH tautomer (higher energy) requires rapid isolation using cold trapping (-78°C) and inert atmospheres (argon/nitrogen). Differential Scanning Calorimetry (DSC) and variable-temperature NMR (VT-NMR) are used to study interconversion kinetics. Historical studies by Acheson and Kamienska-Trela highlight protocol-specific challenges in isolating unstable tautomers .
Q. What mechanistic pathways explain the formation of indolizines from this compound under nitric acid or phenol treatment?
- Methodological Answer : Nitric acid induces electrophilic aromatic substitution at the quinolizine core, followed by ring contraction. Phenol facilitates acid-catalyzed rearrangements via intermediate enol esters. Mechanistic proposals involve tracking isotopic labeling (e.g., ) and analyzing intermediates via High-Resolution Mass Spectrometry (HRMS) .
Q. How should researchers resolve contradictions in spectroscopic data when analyzing quinolizine derivatives (e.g., conflicting NMR peak assignments)?
- Methodological Answer : Ambiguities arise from dynamic rotational barriers in ester groups. Use 2D NMR (COSY, NOESY) to correlate proton environments and Density Functional Theory (DFT) calculations to predict chemical shifts. Cross-validate with X-ray crystallography for absolute configuration confirmation .
Q. What role does this compound play in synthesizing heterocyclic compounds like indolizines or pyridopyrimidines?
- Methodological Answer : The compound serves as a precursor for indolizines via acid-catalyzed ring-opening/cyclization. For pyridopyrimidines, react with urea derivatives under microwave irradiation (150°C, 30 min) to form fused heterocycles. Monitor reaction progress via Thin-Layer Chromatography (TLC) and optimize catalyst systems (e.g., p-toluenesulfonic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
